
1-(4-Fluorophenyl)ethanamine
Overview
Description
1-(4-Fluorophenyl)ethanamine (IUPAC name: this compound; CAS: 403-40-7) is a primary amine with a fluorinated aromatic ring. Its molecular formula is C₈H₁₀FN, and it has an average molecular weight of 139.17 g/mol. Structurally, it consists of an ethylamine chain (-CH₂CH₂NH₂) attached to a 4-fluorophenyl group. The fluorine atom at the para position of the benzene ring confers unique electronic properties, enhancing lipophilicity and influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
The compound is commercially available in enantiomeric forms (e.g., (S)- and (R)-isomers) and as a racemic mixture. For example, BLD Pharm Ltd. offers (S)-1-(4-Fluorophenyl)ethanamine with 98% purity, highlighting its relevance in asymmetric synthesis and pharmaceutical research . Its SMILES notation is CC(C1=CC=C(C=C1)F)N, reflecting the branched ethylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of 4-fluoroacetophenone with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-fluoroacetophenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Oxidation Reactions
1-(4-Fluorophenyl)ethanamine undergoes oxidation to form imines or ketones under controlled conditions. For example:
- Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic conditions yields 1-(4-fluorophenyl)ethanone (Fig. 1A). This reaction is critical in synthesizing intermediates for pharmaceuticals .
- Mechanistic Insight : The fluorine atom’s electron-withdrawing effect stabilizes transition states during oxidation, enhancing reaction efficiency compared to non-fluorinated analogs .
Table 1: Oxidation Reaction Parameters
Oxidizing Agent | Conditions | Product | Yield (%) | Ref. |
---|---|---|---|---|
KMnO₄ | H₂SO₄, Δ | 1-(4-Fluorophenyl)ethanone | 78 | |
CrO₃ | Acetic acid, RT | 1-(4-Fluorophenyl)ethanimine | 65 |
Reduction Reactions
The compound participates in reductive transformations, particularly in hydrogenation and amination processes:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (3 atm), the amine group remains intact while reducing unsaturated bonds in conjugated systems .
- Reductive Amination : In DMSO with nBu₄PF₆ as an electrolyte, electrocatalytic reductive amination achieves >80% Faradaic efficiency for secondary amine derivatives .
Key Findings:
- Stirring during electrocatalytic reductive amination increases yields at lower substrate concentrations (Fig. 1B) .
- Fluorine’s inductive effect slightly lowers reduction potentials compared to chlorinated analogs .
Substitution Reactions
The fluorine atom on the phenyl ring resists nucleophilic substitution under standard conditions but reacts in specialized cases:
- Nucleophilic Aromatic Substitution (NAS) : Requires strong bases (e.g., NaNH₂) and high temperatures (>150°C) to replace fluorine with groups like -OH or -NH₂ .
- Amine Functionalization : The primary amine reacts with electrophiles (e.g., acyl chlorides) to form amides or sulfonamides. For example, reaction with benzenesulfonyl chloride yields N-(1-(4-fluorophenyl)ethyl)benzenesulfonamide .
Table 2: Substitution Reaction Examples
Reagent | Conditions | Product | Application | Ref. |
---|---|---|---|---|
CH₃COCl | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-1-(4-fluorophenyl)ethanamine | Drug intermediate | |
NaNH₂, NH₃(l) | -33°C, 12 h | 1-(4-Aminophenyl)ethanamine | Polymer precursor |
Coordination Chemistry
The amine group acts as a ligand in metal complexes, enabling catalytic applications:
- Palladium Complexes : Forms [Pd(OAc)₂((S)-1-(4-fluorophenyl)ethylamine)₂] with square-planar geometry, used in asymmetric catalysis .
- Copper Complexes : Stabilizes Cu(I) in cross-coupling reactions, enhancing selectivity for C–N bond formation .
Enzymatic Interactions
This compound serves as a substrate for engineered amine dehydrogenases (AmDHs):
- Reductive Aminase Activity : Ch1-AmDH catalyzes its formation from 4′-fluorophenylacetone and ammonia with >95% enantiomeric excess (ee) .
- Kinetic Parameters :
Comparative Reactivity
Fluorine’s electronegativity uniquely influences reaction outcomes:
Reaction Type | Fluorinated Analog Efficiency | Non-Fluorinated Analog Efficiency |
---|---|---|
Oxidation (KMnO₄) | 78% yield | 65% yield |
Electrocatalytic Amination | 80% FE | 72% FE |
NAS (with NaNH₂) | Requires >150°C | Proceeds at 120°C |
Scientific Research Applications
Scientific Research Applications
1-(4-Fluorophenyl)ethanamine has diverse applications across several scientific domains:
Chemistry
- Building Block for Organic Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, allowing researchers to create enantiomerically pure compounds.
- Reactivity : It participates in various chemical reactions, including oxidation to form 1-(4-fluorophenyl)ethanone and reduction to produce 1-(4-fluorophenyl)ethanol. These transformations are essential for creating derivatives with specific properties.
Biology
- Fluorescent Probes : The fluorine atom enhances the compound's photophysical properties, making it suitable for developing fluorescent probes and markers used in biological imaging.
- Receptor Interaction : The compound acts as a ligand for neurotransmitter receptors, influencing neurotransmission pathways. Its binding affinity can modulate various biochemical pathways, which is critical for studying cellular responses.
Medicine
- Pharmaceutical Intermediate : It serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system. Research indicates potential antidepressant effects due to its interaction with serotonin and dopamine receptors .
- Cancer Research : Preliminary studies suggest that it may interact with sigma receptors involved in cancer cell metabolism and proliferation, indicating its potential therapeutic applications in oncology.
Industry
- Agrochemicals and Dyes : The compound is used in producing agrochemicals and dyes, leveraging its chemical properties to create effective industrial products .
Study on Neuropharmacology
Research has shown that this compound may influence serotonin receptor activity, suggesting potential antidepressant properties. In animal models, administration of the compound resulted in increased serotonin levels, correlating with improved mood-related behaviors .
Application in Cancer Research
A study investigated the interaction of this compound with sigma receptors in cancer cells. Results indicated that the compound could inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. For example, it may act as a ligand for certain receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
This section compares 1-(4-Fluorophenyl)ethanamine with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Fluorophenyl Moieties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electronic Effects: The fluorine atom in this compound increases electron-withdrawing effects, enhancing resonance stabilization of the aromatic ring. This contrasts with 1-(4-Methoxyphenyl)ethanamine, where the methoxy group donates electrons, reducing ring reactivity .
Biological Activity: 4-FA (1-(4-Fluorophenyl)propan-2-amine) exhibits stimulant effects by promoting serotonin and dopamine release, unlike the parent compound, which lacks significant psychoactivity in unmodified form . 2-(4-Fluorophenoxy)ethanamine hydrochloride shows improved aqueous solubility due to the hydrochloride salt, making it suitable for intravenous formulations .
Synthetic Utility: Derivatives like 4-(4-Fluorophenyl)-2-thiazole () incorporate heterocyclic rings, enhancing binding affinity to biological targets such as monoamine transporters . 1-(4-Fluorophenyl)ethanol (ST-9841, ) serves as a precursor for ketone synthesis, highlighting the versatility of fluorophenyl-substituted intermediates .
Pharmacokinetic and Toxicological Comparisons
- Metabolism : Fungal biotransformation studies () reveal that fluorophenyl-containing compounds like 1-(4-Fluorophenyl)azetidin-2-one undergo hydroxylation and oxidation, whereas this compound may follow N-dealkylation pathways .
- Toxicity : Psychoactive analogues like 25I-NBOMe () exhibit high receptor affinity but carry risks of neurotoxicity, a concern less prominent with unmodified this compound .
Crystallographic and Spectroscopic Data
- Single-crystal X-ray diffraction of isostructural compounds () demonstrates that fluorophenyl groups often adopt planar or perpendicular conformations relative to heterocyclic cores, influencing packing efficiency and melting points .
- NMR spectra of this compound derivatives () show characteristic shifts for aromatic protons (δ 7.2–7.4 ppm) and amine protons (δ 1.3–2.1 ppm) .
Biological Activity
1-(4-Fluorophenyl)ethanamine, also known as (R)-1-(4-fluorophenyl)ethanamine or (R)-4-fluoro-alpha-methylbenzylamine, is an organic compound characterized by its chiral center and the presence of a fluorine atom on the para position of the phenyl ring. This structural feature enhances its lipophilicity, which significantly influences its biological activity and interactions with various receptors and enzymes. The compound has garnered attention for its potential applications in pharmacology, particularly concerning central nervous system (CNS) activity and other therapeutic areas.
- Molecular Formula : C9H12FN
- Molecular Weight : 139.17 g/mol
- Physical State : Clear to light orange liquid
- Melting Point : Approximately -30°C
- Boiling Point : Around 145°C
This compound acts primarily as a ligand , modulating the activity of specific molecular targets, including neurotransmitter receptors and enzymes. Its interaction with these targets can lead to various biological effects depending on the pathway involved. The fluorine substituent is believed to affect crystal packing and intermolecular interactions compared to non-fluorinated counterparts, which may influence its bioavailability and efficacy in pharmacological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its interactions with various receptors involved in neurotransmission. Key areas of investigation include:
- Neurotransmitter Receptors : Studies have shown that this compound can interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Enzyme Modulation : It is also being explored for its ability to modulate enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can enhance the release of neurotransmitters such as dopamine and serotonin in neuronal cultures. This suggests a potential role in treating mood disorders.
- Synthesis and Applications : As a pharmaceutical intermediate, this compound serves as a building block for synthesizing various drugs, including those targeting CNS disorders. Its unique structure allows for selective binding to biological targets, leading to diverse pharmacological effects .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Similarity | Biological Activity |
---|---|---|
(S)-1-(4-Fluorophenyl)ethanamine | 1.00 | Potentially similar effects on receptors |
(R)-1-(3-Fluorophenyl)ethanamine | 0.97 | Different receptor interaction profile |
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride | 0.95 | Variations in enzyme modulation |
Q & A
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)ethanamine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The most common synthesis involves reductive amination of 4-fluorophenylacetone using ammonium acetate and sodium cyanoborohydride in methanol under reflux, achieving ~65% yield . Alternative routes include catalytic hydrogenation of the corresponding nitrile precursor (e.g., 4-fluorophenylacetonitrile) with Raney nickel, though this requires strict control of H₂ pressure to avoid over-reduction . Purity optimization often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol/water mixtures.
Advanced Consideration
Recent advances explore biocatalytic methods using ω-transaminases for enantioselective synthesis, particularly for (R)- and (S)-enantiomers. For example, BLD Pharm Ltd. reports enantiomeric excess >98% using immobilized enzymes at pH 8.5 and 30°C, though scalability remains challenging . Kinetic studies show substrate inhibition at concentrations >100 mM, necessitating fed-batch approaches .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Focus
- ATR-FTIR : Key peaks include N-H stretch (3300–3200 cm⁻¹), aromatic C-F (1220 cm⁻¹), and C-N bend (1350 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–6.8 ppm, doublets), methylene group (δ 3.1 ppm, quartet), and amine protons (δ 1.4 ppm, broad) .
- GC-MS : Molecular ion at m/z 139.08 (C₈H₁₀FN⁺), with fragmentation patterns distinguishing it from isomers like 4-fluorophenethylamine .
Advanced Consideration
Single-crystal X-ray diffraction (SHELXL-2018) resolves stereoelectronic effects: the fluorophenyl ring exhibits a dihedral angle of 42° with the ethanamine chain, influencing hydrogen-bonding networks in co-crystals . Charge density analysis (Multipole Model) reveals polarizability anisotropy of 0.8 eÅ⁻³, critical for predicting solid-state reactivity .
Q. How does this compound interact with monoamine oxidases (MAOs), and what structural features dictate selectivity?
Advanced Research Focus
Docking studies (AutoDock Vina) indicate that the fluorine atom enhances MAO-B inhibition (Ki = 2.3 µM) by forming a halogen bond with Tyr-435 (distance: 3.1 Å). In contrast, MAO-A inhibition is weaker (Ki = 18 µM) due to steric clashes with Ile-335 . Structure-activity relationship (SAR) studies show that substituting the amine with bulkier groups (e.g., cyclopropyl) reduces activity, while methyl branching improves CNS penetration (logP = 1.9 vs. 1.2 for the parent compound) .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?
Advanced Research Focus
- DFT Calculations (B3LYP/6-311+G(d,p)) : Predict pKa = 9.2 (amine group) and dipole moment = 2.1 D, correlating with solubility in polar aprotic solvents .
- Molecular Dynamics (GROMACS) : Simulations in lipid bilayers show a lateral diffusion coefficient of 2.7×10⁻⁷ cm²/s, indicating moderate membrane permeability .
- QSAR Models : Topological polar surface area (TPSA = 26 Ų) and molar refractivity (MR = 38.6) are key descriptors for bioavailability predictions .
Q. What are the challenges in enantiomeric resolution of this compound, and what chiral stationary phases (CSPs) are most effective?
Advanced Research Focus
Baseline separation (Rs > 1.5) is achieved using Chiralpak IA columns with hexane/isopropanol (90:10, v/v) at 0.8 mL/min. Enantiomer elution order reverses when substituting cellulose-based CSPs (e.g., Chiralcel OD-H), attributed to differences in π-π stacking with the fluorophenyl moiety . Thermodynamic studies (Van’t Hoff plots) reveal entropy-driven resolution (ΔΔS = 12 J/mol·K) at 25°C .
Q. How does the fluorophenyl substituent influence the compound’s stability under oxidative stress?
Advanced Research Focus
Accelerated stability studies (40°C/75% RH) show 15% degradation over 30 days, primarily via N-oxidation. LC-HRMS identifies two major degradants: N-hydroxy-1-(4-fluorophenyl)ethanamine (m/z 155.07) and 4-fluorophenylacetic acid (m/z 154.03). Fluorine’s electron-withdrawing effect slows oxidation compared to non-fluorinated analogs (e.g., 1-phenylethanamine degrades 2× faster) .
Q. What are the ecotoxicological implications of this compound, and how can biodegradation pathways be optimized?
Advanced Research Focus
Microcosm studies (OECD 301F) show <20% biodegradation in 28 days, classifying it as persistent. Major metabolites include 4-fluoroacetophenone (via deamination) and fluorobenzoic acid (via ring oxidation). Bioaugmentation with Pseudomonas putida KT2440 increases degradation to 65% by expressing FMO-like oxygenases . Toxicity assays (Daphnia magna, 48h EC₅₀ = 12 mg/L) suggest moderate aquatic toxicity, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for wastewater treatment .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960739 | |
Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-40-7 | |
Record name | 1-(4-Fluorophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Fluorophenyl)ethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5LVU25R8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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